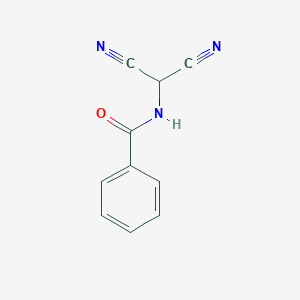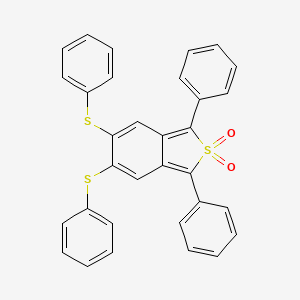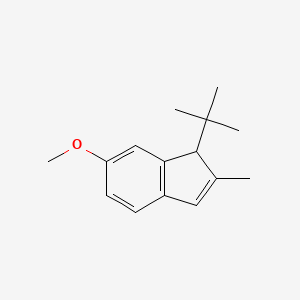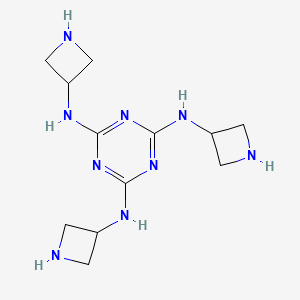![molecular formula C18H13N5O4 B12598578 3-Hydroxy-4-(2-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}hydrazinylidene)cyclohexa-2,5-dien-1-one CAS No. 649729-57-7](/img/structure/B12598578.png)
3-Hydroxy-4-(2-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}hydrazinylidene)cyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-4-(2-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}hydrazinylidene)cyclohexa-2,5-dien-1-one is a complex organic compound with the chemical formula C₁₈H₁₃N₅O₄ This compound is known for its unique structure, which includes both azo and hydrazone functional groups
Vorbereitungsmethoden
The synthesis of 3-Hydroxy-4-(2-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}hydrazinylidene)cyclohexa-2,5-dien-1-one typically involves a multi-step process. One common synthetic route includes the following steps:
Diazotization: The starting material, 4-nitroaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-hydroxy-1,4-benzoquinone under basic conditions to form the azo compound.
Hydrazone Formation: The azo compound is reacted with phenylhydrazine to form the hydrazone derivative.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
3-Hydroxy-4-(2-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}hydrazinylidene)cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas can convert the azo group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, especially in the presence of catalysts like aluminum chloride.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents like ethanol or dichloromethane, and specific catalysts depending on the desired reaction.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-4-(2-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}hydrazinylidene)cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress is a factor.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-4-(2-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}hydrazinylidene)cyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and π-π interactions with these targets, leading to changes in their activity. The azo and hydrazone groups play a crucial role in these interactions, allowing the compound to act as an inhibitor or modulator of various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Hydroxy-4-(2-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}hydrazinylidene)cyclohexa-2,5-dien-1-one include:
3-Hydroxy-4-(2-hydroxy-4-sulfo-1-naphthylazo)-2-naphthalenecarboxylic acid: Known for its use as a dye and indicator.
3-Hydroxy-4-[(E)-{4-[5-(4-{(E)-[2-hydroxy-3-(methylcarbamoyl)-4,6-dihydro-1-naphthalenyl]diazenyl}phenyl)-1,3,4-oxadiazolidin-2-yl]phenyl}diazenyl]-N-methyl-2-naphthamide: Used in various chemical applications due to its complex structure and reactivity.
The uniqueness of this compound lies in its dual functional groups, which provide a wide range of reactivity and applications in different fields.
Eigenschaften
CAS-Nummer |
649729-57-7 |
|---|---|
Molekularformel |
C18H13N5O4 |
Molekulargewicht |
363.3 g/mol |
IUPAC-Name |
4-[[4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]benzene-1,3-diol |
InChI |
InChI=1S/C18H13N5O4/c24-16-9-10-17(18(25)11-16)22-21-13-3-1-12(2-4-13)19-20-14-5-7-15(8-6-14)23(26)27/h1-11,24-25H |
InChI-Schlüssel |
HDWKKFIZHQYLMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])N=NC3=C(C=C(C=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-({2-Methyl-4-[4-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}oxy)propan-1-ol](/img/structure/B12598498.png)

![Benzenemethanamine, N-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-](/img/structure/B12598524.png)

![1-Butanesulfonic acid, 4-[[(3,4-dimethoxyphenyl)methyl]amino]-](/img/structure/B12598534.png)

![6-(Thiophen-3-yl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12598546.png)



![2,5-Pyrrolidinedione, 3-phenyl-1-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B12598565.png)
![2,4-Bis[(2-bromophenyl)(hydroxy)methyl]benzene-1,3,5-triol](/img/structure/B12598566.png)
![4-[(2,4-Diaminofuro[2,3-d]pyrimidin-5-yl)methyl]benzoic acid](/img/structure/B12598570.png)
